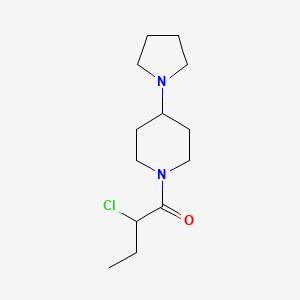
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H23ClN2O and its molecular weight is 258.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one, also known by its CAS number 1311313-62-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : 258.74 g/mol
- CAS Number : 1311313-62-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties by enhancing serotonergic and noradrenergic neurotransmission. For instance, studies have shown that derivatives of piperidine can significantly increase the levels of serotonin in the brain, leading to improved mood and reduced anxiety symptoms.
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds, suggesting that this compound may also provide neuroprotection. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals could contribute to its protective effects on neuronal cells.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For example, similar compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. The specific pathways through which this compound exerts these effects require further investigation.
Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect on serotonin levels, supporting its potential use as an antidepressant agent.
Study 2: Neuroprotection in Ischemia Models
In vitro studies demonstrated that the compound could protect neuronal cells from ischemic damage. Cells treated with the compound showed reduced markers of oxidative stress and apoptosis compared to untreated controls, suggesting its potential for therapeutic use in stroke or traumatic brain injury scenarios.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-5-11(6-10-16)15-7-3-4-8-15/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYGTBKXNYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















